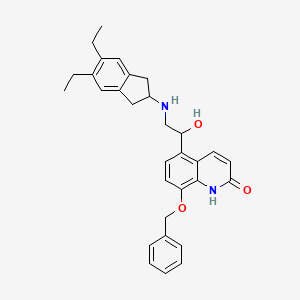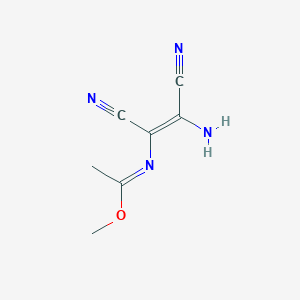
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate is an organic compound with the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes both amino and cyano functional groups.
Vorbereitungsmethoden
The synthesis of Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate typically involves the reaction of N-(2-amino-1,2-dicyanovinyl)formimidate with ammonia. This reaction is carried out by adding aqueous ammonia to a solution or suspension of N-(2-amino-1,2-dicyanovinyl)formimidate in ether . The reaction is conducted under low-temperature conditions to ensure high yield and efficiency .
Analyse Chemischer Reaktionen
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano groups into other functional groups.
Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological molecules.
Industry: This compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in these interactions, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate can be compared with other similar compounds, such as:
N-(2-amino-1,2-dicyanovinyl)formimidate: This compound is a precursor in the synthesis of this compound.
Aminoimidazole derivatives: These compounds share similar functional groups and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications .
Eigenschaften
Molekularformel |
C7H8N4O |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]ethanimidate |
InChI |
InChI=1S/C7H8N4O/c1-5(12-2)11-7(4-9)6(10)3-8/h10H2,1-2H3/b7-6-,11-5? |
InChI-Schlüssel |
WISMUGCMGJDLMA-VEAKALIJSA-N |
Isomerische SMILES |
CC(=N/C(=C(/C#N)\N)/C#N)OC |
Kanonische SMILES |
CC(=NC(=C(C#N)N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)
![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12319870.png)
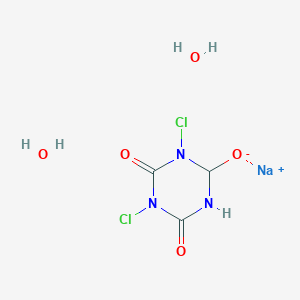
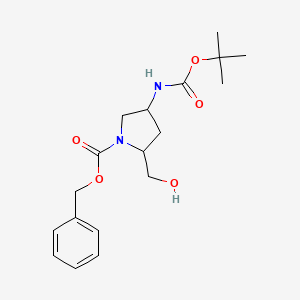
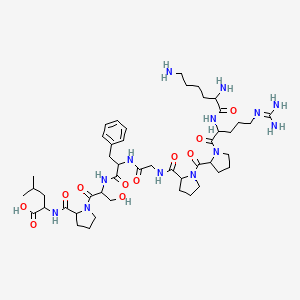

![5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B12319895.png)
![(7Z,11Z)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B12319901.png)
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

![(2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12319938.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B12319945.png)
